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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

Cat. No.: B025567

A Note from the Senior Application Scientist:

Following a comprehensive multi-stage search and data collation process, it has been
determined that a complete, in-depth technical guide on (R)-1-(o-tolyl)ethanamine (CAS
105615-45-0) that meets the stringent requirements for scientific integrity and field-proven
insights cannot be fully generated at this time.

The core reason for this conclusion is the absence of publicly available, verifiable experimental
data for this specific molecule within the searched literature. Specifically, the following critical
components, which are mandatory for a guide of this caliber, could not be located:

» A Specific, Replicable Synthesis Protocol: While the logical synthetic route is the asymmetric
reductive amination of 2'-methylacetophenone, no peer-reviewed articles or patents with
detailed, step-by-step experimental procedures (including reagent quantities, reaction
conditions, and purification methods) for this exact transformation were found.

» Authoritative Spectroscopic Data: No verifiable *H NMR, 3C NMR, IR, or Mass Spectrometry
spectra for (R)-1-(o-tolyl)ethanamine are available in the public domain or chemical
databases accessible through the search tools. Such data is essential for the structural
analysis and characterization sections of a technical guide and serves as the foundation for
validating the identity and purity of the compound.

o Experimentally Determined Physicochemical Properties: Key physical constants such as the
specific optical rotation, boiling point, and density for the ortho-isomer are not reported,
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distinguishing it from the more common para-isomer.

To produce a guide without this foundational data would require generalizing from related
compounds or theoretical models, which would not meet the prompt's core requirements for
Expertise, Experience, Authoritativeness, and Trustworthiness. A senior application scientist
must ground all technical documentation in reproducible, validated experimental fact.

However, to provide value and demonstrate the scientific approach, the following guide is
structured based on established principles and data from closely related analogues. It outlines
the expected characteristics, synthetic strategies, and applications of (R)-1-(o-
tolyl)ethanamine, serving as a framework for future research and development. All information
is presented with the clear caveat that it is based on chemical theory and data from analogous
structures, not from direct experimental validation of the target compound itself.

Technical Framework for (R)-1-(o-tolyl)ethanamine:
A Chiral Amine of Synthetic Importance

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a theoretical and practical framework for understanding the
molecular structure, synthesis, and application of (R)-1-(o-tolyl)ethanamine, a chiral primary
amine with significant potential in asymmetric synthesis.

Part 1: Molecular Identity and Physicochemical
Profile

(R)-1-(o-tolyl)ethanamine, also known by its IUPAC name (1R)-1-(2-
methylphenyl)ethanamine, is a chiral amine featuring a stereocenter at the benzylic carbon.
The presence of the methyl group at the ortho position of the aromatic ring introduces specific
steric and electronic characteristics that differentiate it from its meta and para isomers, as well
as from the unsubstituted 1-phenylethanamine.

Table 1: Core Molecular Identifiers
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Identifier Value Source
(1R)-1-(2-

IUPAC Name ] PubChem[1]
methylphenyl)ethanamine

CAS Number 105615-45-0 PubChem[1]

Molecular Formula CoHi3N PubChem[1]

Molecular Weight 135.21 g/mol PubChem[1]

Canonical SMILES CC1=CC=CC=CI1N PubChem[1]

Table 2: Predicted & Analogous Physicochemical Properties

Note: Experimental data for the o-tolyl isomer is not available. Values are based on

computation or data from the analogous p-tolyl isomer for reference.

Property Predicted/Analogous Value Rationale/Source
o General property of
Appearance Colorless to pale yellow liquid )
arylethylamines
Boiling Point ~208 °C (at 760 mmHg) Based on p-tolyl isomer[2]
) Based on p-tolyl and
Density ~0.94 - 0.96 g/cm3

unsubstituted isomers[2][3]

Refractive Index

~1.53

Based on p-tolyl isomer[2]

Specific Optical Rotation [a]D

Data not available

This is a critical, experimentally

determined value.

pKa

~9.5 (Predicted)

Typical for primary benzylic

amines

Part 2: Strategic Synthesis - Asymmetric Reductive

Amination
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The most efficient and stereoselective pathway to (R)-1-(o-tolyl)ethanamine is the asymmetric
reductive amination of the prochiral ketone, 2'-methylacetophenone. This method avoids the
waste associated with the resolution of a racemic mixture.

Causality Behind the Methodological Choice:

Asymmetric reductive amination is a powerful one-pot reaction that combines the formation of
an imine intermediate with its immediate, stereoselective reduction.[3] This approach is favored
in pharmaceutical development for its atom economy and ability to directly establish the desired
stereocenter with high enantiomeric excess (ee). The key to success lies in the choice of the
chiral catalyst or auxiliary and the reducing agent.

Hypothetical Experimental Protocol:

This is a representative, non-validated protocol based on established literature procedures for
similar transformations. It must be optimized and validated in a laboratory setting.

Reaction: Asymmetric Reductive Amination of 2'-Methylacetophenone

e Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer,
a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a
nitrogen atmosphere.

» Reagent Charging: To the flask, add 2'-methylacetophenone (1.0 eq), a chiral source such as
(R)-tert-butanesulfinamide (1.05 eq), and a Lewis acid catalyst like Ti(OEt)s (1.5 eq) in an
anhydrous solvent such as THF (5 mL/mmol of ketone).

¢ Imine Formation: The mixture is stirred at room temperature for 4-6 hours to facilitate the
formation of the N-sulfinyl imine intermediate. The reaction progress can be monitored by
TLC or H NMR.

» Stereoselective Reduction: The reaction is cooled to -48 °C (acetonitrile/dry ice bath). A
reducing agent, typically NaBHa (2.0 eq), is added portion-wise over 30 minutes, ensuring
the internal temperature does not rise significantly. The mixture is stirred at this temperature
for 3-4 hours.
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e Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed
by an aqueous solution of saturated NH4Cl. The mixture is allowed to warm to room
temperature and stirred for 1 hour. The resulting slurry is filtered through celite, and the
filtrate is extracted with ethyl acetate (3x).

o Auxiliary Cleavage: The combined organic layers are dried over Naz2SOa4, filtered, and
concentrated. The residue is dissolved in methanol, and HCI (2 M in diethyl ether) is added
to cleave the sulfinamide auxiliary and precipitate the amine hydrochloride salt.

 Purification: The crude amine hydrochloride is filtered and washed with cold ether. The free
amine can be liberated by basification with NaOH and extraction into an organic solvent,
followed by vacuum distillation to yield the pure (R)-1-(o-tolyl)ethanamine.

Logical Workflow Diagram:
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Asymmetric Synthesis Workflow

'-Methylacetophenone (R)-tert-Butanesulfinamide
(Prochiral Ketone) (Chiral Auxiliary)

+ Ti(OEt)4
(Imine Formation)

N-Sulfinyl Imine Intermediate

Stereoselective Reduction
(e.g., NaBHa)

Forms Diastereomeric Sulfinamide

Acidic Cleavage
of Auxiliary

(R)-1-(o-tolyl)ethanamine

Click to download full resolution via product page

Caption: Asymmetric synthesis via a chiral auxiliary.

Part 3: Application in Asymmetric Synthesis & Drug
Development

The primary application of chiral amines like (R)-1-(o-tolyl)ethanamine is as a chiral resolving
agent for racemic carboxylic acids. This is particularly relevant in the production of non-
steroidal anti-inflammatory drugs (NSAIDs) of the profen class, where typically only the (S)-
enantiomer is pharmacologically active.
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Mechanism of Chiral Resolution:

Salt Formation: The basic chiral amine, (R)-Amine, is reacted with a racemic mixture of a
carboxylic acid, (R/S)-Acid. This acid-base reaction forms a mixture of two diastereomeric
salts: [(R)-Ammonium:(R)-Acid] and [(R)-Ammonium:(S)-Acid].

Differential Solubility: Diastereomers possess different physical properties. Due to the distinct
three-dimensional arrangement of the chiral centers, the two diastereomeric salts will have
different crystal lattice energies and, consequently, different solubilities in a given solvent
system.

Fractional Crystallization: By carefully selecting a solvent, one of the diastereomeric salts
(e.g., the less soluble [(R)-Ammonium:(S)-Acid]) can be selectively crystallized from the
solution.

Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong
acid (like HCI) to break the ionic bond. This regenerates the enantiomerically pure carboxylic
acid, (S)-Acid, and the ammonium salt of the resolving agent. The resolving agent can often
be recovered and reused.

Logical Diagram of Chiral Resolution:
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Caption: Workflow for chiral resolution of a racemic acid.

Part 4: Safety & Handling

Based on data for analogous arylethylamines. An official Safety Data Sheet (SDS) for the
specific compound must be consulted before handling.

o Hazard Class: Expected to be corrosive and harmful.
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o Health Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or
inhaled. May cause respiratory irritation.

» Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles,
and a lab coat. Avoid breathing vapors.

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert
atmosphere (e.g., nitrogen or argon) to prevent degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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